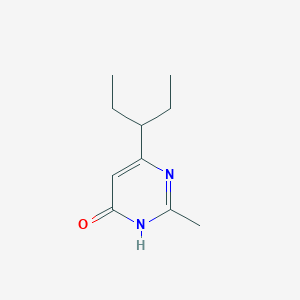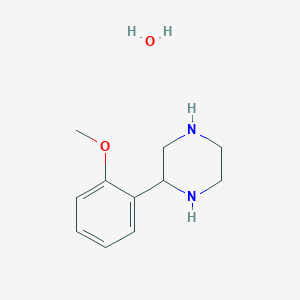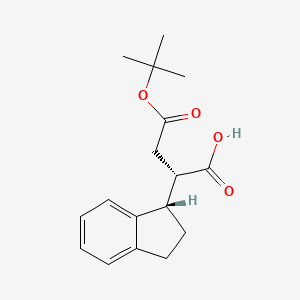
4-Methoxy-2,2,4-trimethylpentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2,2,4-trimethylpentanal is an organic compound with the molecular formula C10H20O2 It is a branched aldehyde with a methoxy group attached to the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,2,4-trimethylpentanal can be achieved through several methods. One common approach involves the reaction of 2,2,4-trimethylpentanal with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the methanol acting as both a solvent and a reactant.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions
4-Methoxy-2,2,4-trimethylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophiles such as halides or amines can be used to replace the methoxy group under appropriate conditions.
Major Products Formed
Oxidation: 4-Methoxy-2,2,4-trimethylpentanoic acid.
Reduction: 4-Methoxy-2,2,4-trimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methoxy-2,2,4-trimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 4-Methoxy-2,2,4-trimethylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy group may also influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2,2,4-Trimethylpentanal: Lacks the methoxy group, resulting in different reactivity and applications.
4-Methoxy-2,2,4-trimethylpentane: Similar structure but lacks the aldehyde group, leading to different chemical properties.
2,2,4-Trimethylpentanoic acid: The oxidized form of 2,2,4-trimethylpentanal, with different chemical behavior.
Uniqueness
4-Methoxy-2,2,4-trimethylpentanal is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical transformations, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C9H18O2 |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
4-methoxy-2,2,4-trimethylpentanal |
InChI |
InChI=1S/C9H18O2/c1-8(2,7-10)6-9(3,4)11-5/h7H,6H2,1-5H3 |
InChIキー |
LBGFJTLNXHVDBQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(C)(C)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13337676.png)



![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13337693.png)


![Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B13337723.png)

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B13337737.png)
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13337740.png)
![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol](/img/structure/B13337745.png)

![(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine](/img/structure/B13337748.png)
